molecular formula C35H24N6O9 B15191300 3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide CAS No. 732973-77-2

3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide

Cat. No.: B15191300
CAS No.: 732973-77-2
M. Wt: 672.6 g/mol
InChI Key: FQVVSRHXLVVCPM-UHFFFAOYSA-N
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Description

3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide is a complex organic compound characterized by its unique structure, which includes multiple nitro and dioxobenzo[de]isoquinolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the nitro-dioxobenzo[de]isoquinolinyl intermediates, followed by their coupling with benzamide derivatives under specific reaction conditions. Common reagents used in these reactions include nitrating agents, coupling agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro groups yields amine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid
  • 3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid
  • 3-(5-nitro-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)propanoic acid

Uniqueness

Compared to similar compounds, 3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide is unique due to its complex structure, which includes multiple nitro and dioxobenzo[de]isoquinolinyl groups. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

732973-77-2

Molecular Formula

C35H24N6O9

Molecular Weight

672.6 g/mol

IUPAC Name

3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide

InChI

InChI=1S/C35H24N6O9/c42-31(37-11-10-36-12-13-38-32(43)25-8-2-4-19-14-23(40(47)48)17-27(29(19)25)33(38)44)21-6-1-7-22(16-21)39-34(45)26-9-3-5-20-15-24(41(49)50)18-28(30(20)26)35(39)46/h1-9,14-18,36H,10-13H2,(H,37,42)

InChI Key

FQVVSRHXLVVCPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCNCCNC(=O)C4=CC(=CC=C4)N5C(=O)C6=CC=CC7=CC(=CC(=C76)C5=O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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